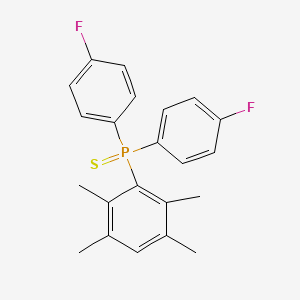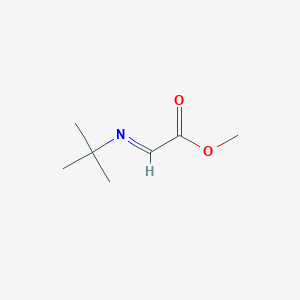
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphane core with two 4-fluorophenyl groups and a sulfanylidene group attached to a 2,3,5,6-tetramethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane typically involves the reaction of 4-fluorophenyl lithium with a suitable phosphane precursor under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is then treated with a sulfanylidene source to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert it into phosphane hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include phosphane oxides, phosphane hydrides, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The sulfanylidene group plays a crucial role in stabilizing these complexes and enhancing their reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-fluorophenyl)(sulfanylidene)(phenyl)-lambda~5~-phosphane
- Bis(4-fluorophenyl)(sulfanylidene)(4-methylphenyl)-lambda~5~-phosphane
Uniqueness
The uniqueness of Bis(4-fluorophenyl)(sulfanylidene)(2,3,5,6-tetramethylphenyl)-lambda~5~-phosphane lies in its tetramethylphenyl group, which provides steric hindrance and influences the compound’s reactivity and stability
Properties
| 110407-62-0 | |
Molecular Formula |
C22H21F2PS |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
bis(4-fluorophenyl)-sulfanylidene-(2,3,5,6-tetramethylphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H21F2PS/c1-14-13-15(2)17(4)22(16(14)3)25(26,20-9-5-18(23)6-10-20)21-11-7-19(24)8-12-21/h5-13H,1-4H3 |
InChI Key |
YMRWOKDYGKQCLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)P(=S)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,4,4-Tetramethyl-3-oxa-6-selenabicyclo[3.1.0]hex-1(5)-ene](/img/no-structure.png)
![4-Azaspiro[3.3]heptan-4-ium](/img/structure/B14314783.png)



![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

